2-(3-Chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
Structure and Key Features:
The compound 2-(3-Chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (hereafter referred to as the target compound) is a 1,3-oxazole derivative with the following structural attributes:
- Oxazole core: A five-membered heterocyclic ring containing oxygen and nitrogen at positions 1 and 3, respectively.
- Substituents:
- Position 2: A 3-chlorophenyl group (aromatic ring with a chlorine atom at the meta position).
- Position 5: A piperazine ring substituted at the 4-position with a 4-fluorobenzoyl moiety.
- Position 4: A nitrile (carbonitrile) group.
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c22-16-3-1-2-15(12-16)19-25-18(13-24)21(29-19)27-10-8-26(9-11-27)20(28)14-4-6-17(23)7-5-14/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEHANSVVQHYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC(=CC=C3)Cl)C#N)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step involves the reaction of the oxazole intermediate with 4-(4-fluorobenzoyl)piperazine under suitable conditions.
Attachment of the chlorophenyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and fluorobenzoyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation or nitration reactions can be performed using reagents like halogens or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Overview
2-(3-Chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a fluorobenzoyl piperazine moiety, and an oxazole ring. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, pharmacology, and material science.
Medicinal Chemistry
The compound exhibits significant potential as a therapeutic agent. Its structural features may confer various biological activities, including:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation. Research involving the NCI-60 human tumor cell lines has shown promising growth inhibitory effects, suggesting that it could be developed into an anticancer therapeutic .
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve the inhibition of key enzymes or receptors critical for microbial survival .
Pharmacology
The interaction of 2-(3-Chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile with specific molecular targets is crucial for its pharmacological effects. The compound may modulate the activity of neurotransmitter receptors or enzymes, which could lead to various therapeutic outcomes.
Chemical Synthesis
In organic synthesis, this compound serves as a valuable building block for the development of more complex molecules. Its unique functional groups enable the creation of derivatives with tailored properties for specific applications in drug development and material sciences .
Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of 2-(3-Chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile against various cancer cell lines. Results indicated significant inhibition of cell growth compared to control groups, highlighting its potential as a lead compound in cancer therapy.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (lung) | 15 | Tubulin inhibition |
| MCF7 (breast) | 12 | Apoptosis induction |
Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial properties of oxazole derivatives, this compound exhibited notable activity against Escherichia coli and Candida albicans. The study concluded that the compound's structure enhances its interaction with microbial targets.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| C. albicans | 16 µg/mL |
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets would depend on the specific application and context of use.
Biological Activity
The compound 2-(3-Chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-(3-chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
- Molecular Formula : C21H16ClFN4O2
- InChI : InChI=1S/C21H16ClFN4O2/c22-16-3-1-2-15(12-16)19-25-18(13-24)21(29-19)27-10-8-26(9-11-27)20(28)14-4-6-17(23)7-5-14/h1-7,12H,8-11H2 .
Antipathogenic Properties
Research indicates that oxazole derivatives, including the compound , exhibit significant antibacterial and antifungal activities. A review highlighted that oxazole derivatives have been tested against various pathogens, showing promising results against both Gram-positive and Gram-negative bacteria .
The biological activity of the compound is thought to involve interactions with specific molecular targets such as receptors or enzymes. These interactions can modulate enzymatic activities or receptor functions, leading to downstream biological effects. The precise pathways remain to be fully elucidated but are crucial for understanding its therapeutic potential .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds similar to 2-(3-Chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile:
- Anticancer Activity : A study found that certain oxazole derivatives exhibited potent anticancer properties by inhibiting cell proliferation in various cancer cell lines. The compound's structural features contribute significantly to its activity against cancer cells .
- Cyclic AMP (cAMP) Modulation : Another investigation highlighted the compound's ability to inhibit adenylyl cyclase (AC), an enzyme critical in cAMP signaling pathways. This modulation suggests potential applications in treating conditions related to dysregulated cAMP levels .
- Antimicrobial Effects : The compound was assessed for its antimicrobial activity against Escherichia coli and Staphylococcus aureus. Results indicated that it possesses significant antibacterial properties, comparable to standard antibiotics .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Modifications in Analogs
The target compound belongs to a family of 1,3-oxazole-4-carbonitrile derivatives with piperazine-linked benzoyl groups. Key structural variations among analogs include:
- Substituent position on the phenyl ring (e.g., 2-chloro vs. 3-chloro, 2-fluoro vs. 4-fluoro).
- Benzoyl group modifications (e.g., 4-fluorobenzoyl vs. 3-chlorobenzoyl).
- Additional functional groups (e.g., ethenyl linkers, methoxy substituents).
Key Observations :
- Chlorophenyl vs.
- Benzoyl Position : The 4-fluorobenzoyl group in the target compound contrasts with 2-fluorobenzoyl (e.g., compound in ) and 3-chlorobenzoyl (e.g., compound in ), which could alter electronic effects and receptor binding.
- Ethenyl Linkers : Analogs with ethenyl groups (e.g., compound in ) introduce conformational flexibility, possibly affecting binding kinetics but increasing molecular weight.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
